molecular formula C12H11B B1330579 1-(Bromomethyl)-4-methylnaphthalene CAS No. 41791-10-0

1-(Bromomethyl)-4-methylnaphthalene

Cat. No. B1330579
CAS RN: 41791-10-0
M. Wt: 235.12 g/mol
InChI Key: NZKCVSUVCPKNPU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methylnaphthalene is a chemical compound that is part of the naphthalene family, which are polycyclic aromatic hydrocarbons with two fused benzene rings. The compound is characterized by a bromomethyl group attached to the first carbon of the naphthalene structure and a methyl group attached to the fourth carbon.

Synthesis Analysis

The synthesis of brominated methylnaphthalenes can be achieved through the Diels-Alder reaction, as demonstrated in the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene . Although the specific synthesis of 1-(bromomethyl)-4-methylnaphthalene is not detailed in the provided papers, the general approach involves generating a bromobenzyne intermediate from dibromobenzene and lithium diisopropylamide (LDA), followed by a two-step deoxygenation to afford the brominated naphthalene .

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be complex due to the presence of heavy atoms like bromine. For instance, the crystal structure of 1,4-dibromonaphthalene shows that the bromine atoms deviate significantly from the aromatic plane, indicating that the addition of bromine can affect the planarity of the naphthalene rings . This deviation can influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Brominated naphthalenes can participate in various chemical reactions due to the presence of the reactive bromomethyl group. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to the formation of a π-complex with a trimethylenemethane-type ligand, demonstrating the potential for complexation and further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylnaphthalene, a related compound, have been studied to understand its behavior as a surrogate for aromatic hydrocarbons in tropospheric aerosols . The uptake of organic gas-phase species by 1-methylnaphthalene was investigated, and mass accommodation coefficients were determined, showing a negative temperature dependence . These findings suggest that the physical properties of methylnaphthalenes, and by extension bromomethylnaphthalenes, are sensitive to temperature changes and can influence their behavior in atmospheric processes.

Scientific Research Applications

Cycloaddition Reactions

1-(Bromomethyl)-4-methylnaphthalene has been utilized in the study of cycloaddition reactions. In particular, its derivatives have shown substituent-dependent π-facial selectivity when reacting with singlet oxygen, forming endoperoxides with a variety of functional groups (Adam & Prein, 1994).

Synthesis of Chemical Intermediates

The compound plays a role in the synthesis of chemical intermediates. For instance, its functionalization has been explored in the creation of different derivatives of 1-methylnaphthalene, serving as key intermediates in various chemical syntheses (Jefford et al., 1984).

Organic Synthesis Methods

In organic synthesis, 1-(Bromomethyl)-4-methylnaphthalene is involved in developing practical methods for synthesizing complex molecules. For example, its derivatives have been used in the synthesis of certain non-steroidal anti-inflammatory agents (Xu & He, 2010).

Formation of Naphthalene Derivatives

Investigation of Electronic Structure

There has been experimental and theoretical investigation into the electronic structure of derivatives of 1-(Bromomethyl)-4-methylnaphthalene, such as 1,4-diacetoxy-2-methylnaphthalene, for applications like dye-sensitized solar cells (DSSC). This research includes studies on structure, vibrations, and photoelectrical properties (Gayathri, 2018).

Safety And Hazards

This involves determining the safety precautions that need to be taken when handling the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(bromomethyl)-4-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKCVSUVCPKNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313928
Record name 1-(bromomethyl)-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-methylnaphthalene

CAS RN

41791-10-0
Record name NSC278616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(bromomethyl)-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Futamura, ZM Zong - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
Photobromination of side-chain methyl groups on arenes with N-bromosuccinimide (NBS) was investigated. Visible light irradiation in benzene solvent was extremely effective in …
Number of citations: 37 www.journal.csj.jp
DJ Cram, CK Dalton, GR Knox - Journal of the American Chemical …, 1963 - ACS Publications
The naphthalene analog of [2.2] paracyclophane ([2.2] paracyclonaphthane) has been synthesized in 3% yield by an elimination-cycloaddition reaction with 4-methyl-l-…
Number of citations: 109 pubs.acs.org
EA Dixon, A Fischer… - Canadian Journal of …, 1981 - cdnsciencepub.com
… ether (bp 35-45C) gave 1-bromomethyl-4-methylnaphthalene as needles (1 1.8 g, 84%), mp … 1-Bromomethyl-4-methylnaphthalene (7.25g, 0.031 mol) dissolved in dry distilled N-…
Number of citations: 32 cdnsciencepub.com
H Maeda, K Enya, N Negoro, K Mizuno - Journal of Photochemistry and …, 2019 - Elsevier
Photoreactions of 1-cyanonaphthalene derivatives containing 5-arylpent-4-enyl groups at C-2 or C-4 of the naphthalene ring were investigated. Photoreactions of C-2 derivatives in …
Number of citations: 1 www.sciencedirect.com
Z Marcinow, CE Hull, PW Rabideau - The Journal of Organic …, 1989 - ACS Publications
The reaction of l, 2-bis (4-methyl-l-naphthyl) ethane withLi, Na, and K inammonia, THF, and HMPA, or mixtures thereof, has been examined with respect to the factors favoring Birch …
Number of citations: 4 pubs.acs.org
S Amin, K Huie, AA Melikian, JM Leszczynska… - Cancer research, 1985 - AACR
We compared the metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene, which lacks a bay region methyl group, and the strong carcinogen 5-methylchrysene, …
Number of citations: 30 aacrjournals.org
DL Larsen - 1973 - search.proquest.com
… The starting material, l-methylnaphthalene, was converted to 1-bromomethyl-4-methylnaphthalene. Treatment with trimethylamine gave the quaternary ammonium salt, vhieh when …
Number of citations: 2 search.proquest.com
EA Dixon - 1974 - dspace.library.uvic.ca
A series of twenty-two substituted fluoromcthylnaphthalenes 19 1 has been synthesised and th eir F nmr and H nmr substituent chemical sh ifts and coupling constants measured. An …
Number of citations: 0 dspace.library.uvic.ca
LE REED - 1978 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original …
Number of citations: 3 search.proquest.com

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